8-Aminooctan-2-one

Description

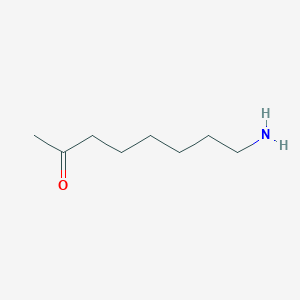

8-Aminooctan-2-one is a hypothetical or less-documented organic compound characterized by an eight-carbon chain with an amino (-NH₂) group at the 8th position and a ketone (-C=O) group at the 2nd position. This article will focus on these analogs to infer comparative characteristics.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

8-aminooctan-2-one |

InChI |

InChI=1S/C8H17NO/c1-8(10)6-4-2-3-5-7-9/h2-7,9H2,1H3 |

InChI Key |

FMOXPMSKGOLSIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminooctan-2-one can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . Another method includes the direct treatment of amines with methyl cyanoacetate without solvent at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Aminooctan-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

8-Aminooctan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Aminooctan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in biochemical processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 8-Aminooctanoic acid and related compounds:

Key Observations:

Functional Group Diversity: 8-Aminooctanoic acid contains both an amino and carboxylic acid group, enabling peptide coupling or polymer synthesis. Its solubility in water (31 mg/mL) suggests moderate polarity . 4-Aminoacetophenone features an aromatic ketone and amino group, making it suitable for UV-active intermediates or heterocyclic compound synthesis . 1-Aminoundecane, a long-chain primary amine, is hydrophobic and used in surfactant formulations . 2-(Aminomethyl)adamantan-2-ol combines a rigid adamantane backbone with hydroxyl and amino groups, likely influencing its biological activity or material properties .

Molecular Weight and Chain Length: Longer carbon chains (e.g., 1-Aminoundecane) enhance hydrophobicity, whereas shorter chains with polar groups (e.g., 8-Aminooctanoic acid) improve aqueous solubility.

Applications: 8-Aminooctanoic acid is critical in natural product synthesis, such as lactimidomycin, a macrolide antibiotic . 4-Aminoacetophenone is a precursor in pharmaceutical and dye industries due to its aromatic reactivity . 1-Aminoundecane serves as a surfactant or corrosion inhibitor in industrial processes .

Biological Activity

8-Aminooctan-2-one, a compound with the molecular formula C₈H₁₉NO, is an amino ketone that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological interactions, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group (-NH₂) and a ketone group (C=O), which contribute to its reactivity and biological properties. The structural formula can be represented as follows:

This compound is characterized by its hydrophilic nature due to the amino group, which enhances its solubility in biological systems.

Research indicates that this compound may interact with various biomolecules, including enzymes and receptors. Its mechanism of action is believed to involve:

- Enzyme Modulation : The compound may influence enzyme activity, potentially leading to altered metabolic pathways.

- Receptor Interaction : It may bind to specific receptors, triggering physiological responses that could be beneficial in therapeutic contexts.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential applications in pharmacology.

Anticancer Activity

One significant area of research involves the compound's anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In experiments involving MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines, this compound showed dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may have protective effects against neurodegenerative conditions by:

- Reducing Oxidative Stress : The compound may mitigate oxidative damage in neuronal cells.

- Enhancing Neurotransmitter Function : It could facilitate neurotransmitter release, improving synaptic transmission.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Cytotoxicity Study :

- Objective : To evaluate the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was performed on treated cells.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.

-

Neuroprotection Study :

- Objective : To assess neuroprotective effects in a model of oxidative stress.

- Methodology : Neuronal cells were exposed to hydrogen peroxide with and without treatment.

- Results : Cells treated with this compound exhibited lower levels of apoptosis compared to controls.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7-Aminoheptan-2-one | Similar amino-ketone structure | Moderate cytotoxicity |

| 9-Aminononane | Longer carbon chain | Reduced receptor interaction |

| Octanoic acid | Saturated fatty acid | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.